3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
The compound “3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thienopyrimidine core structure, with additional substituents. The benzyl group is attached at the 3-position, a chlorophenyl group at the 5-position, and a sulfanyl group at the 2-position of the thienopyrimidine ring .Scientific Research Applications
High-Performance Materials
The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, including compounds with chlorophenyl groups, has been demonstrated. These materials exhibit high refractive indices, small birefringence, and good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Antimicrobial and Antifungal Agents
Thieno[2,3-d]pyrimidine derivatives have shown significant promise as antimicrobial and antifungal agents. For instance, certain derivatives have been synthesized and evaluated for in vitro antifungal activity against various strains, exhibiting potent activity comparable to known drugs (Bari & Haswani, 2017). Similarly, new thienopyrimidine derivatives synthesized for antimicrobial and anti-inflammatory purposes have displayed remarkable activity against fungi and bacteria (Tolba et al., 2018).
Antitumor Agents
Research into pyrrolo[2,3-d]pyrimidines, a class closely related to thieno[2,3-d]pyrimidines, has identified several derivatives as potential inhibitors of thymidylate synthase, showcasing their potential as antitumor and antibacterial agents. This indicates that structurally related compounds like 3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one could have similar applications (Gangjee et al., 1996; 1997).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Thienopyrimidines have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities . They are also inhibitors of various enzymes .
Properties
IUPAC Name |
3-benzyl-5-(2-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-15-9-5-4-8-13(15)14-11-25-17-16(14)18(23)22(19(24)21-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSBQKPPFFKPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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